N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by a thiazole ring fused to a pyrimidine ring, with a pentanamide group attached to the 6th position of the pyrimidine ring. The presence of the thiazole and pyrimidine rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a β-ketoester to form the thiazolopyrimidine core. This intermediate is then reacted with pentanoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolopyrimidine derivatives.
Substitution: Formation of substituted thiazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide involves its interaction with specific molecular targets. For instance, as an RNase H inhibitor, the compound binds to the active site of the enzyme, preventing it from cleaving the RNA strand of the RNA-DNA hybrid. This inhibition is crucial in the context of HIV therapy, as it disrupts the replication cycle of the virus .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds such as 2-substituted thiazolopyrimidines share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thiadiazolopyrimidines: These compounds have a similar fused ring system but with a thiadiazole ring instead of a thiazole ring, resulting in different reactivity and applications.
Uniqueness
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide is unique due to its specific substitution pattern and the presence of the pentanamide group, which imparts distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-4-5-9(16)14-10-8(2)13-12-15(11(10)17)6-7-18-12/h6-7H,3-5H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRRPVRWYSKXTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(N=C2N(C1=O)C=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.